Triethylamine N-oxide

Catalog No.
S595695
CAS No.
2687-45-8
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylamine N-oxide

CAS Number

2687-45-8

Product Name

Triethylamine N-oxide

IUPAC Name

N,N-diethylethanamine oxide

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3

InChI Key

LFMTUFVYMCDPGY-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC)[O-]

Synonyms

triethylamine-N-oxide

Canonical SMILES

CC[N+](CC)(CC)[O-]

Synthesis and Characterization:

Triethylamine N-oxide (TEO) is a valuable intermediate in the synthesis of various organic compounds. Its unique chemical properties, such as the presence of a positively charged nitrogen atom and an oxygen atom with lone pair electrons, allow it to participate in various reactions.

Researchers have utilized TEO for the synthesis of diverse molecules, including:

  • N-Heterocyclic compounds: TEO can act as a nucleophile in the formation of C-N bonds, leading to the synthesis of N-heterocyclic compounds like imidazoles and triazoles [].
  • Quaternary ammonium salts: TEO can be easily quaternized by reacting with alkylating agents, leading to the formation of quaternary ammonium salts with specific properties [].
  • Biologically active molecules: TEO has been explored as a precursor for the synthesis of potential drug candidates due to its ability to modify the bioactivity of molecules [].

Catalysis:

TEO exhibits Lewis base character due to the presence of the lone pair electrons on the oxygen atom. This property makes it a potential catalyst for various organic reactions.

Researchers have investigated the use of TEO in:

  • Oxidation reactions: TEO can act as a co-catalyst or ligand in oxidation reactions, facilitating the transfer of oxygen atoms to organic substrates [].
  • Carbon dioxide capture: TEO has been explored as a potential catalyst for capturing carbon dioxide from industrial emissions [].
  • Ring-opening polymerization: TEO can act as an initiator for the ring-opening polymerization of cyclic ethers, leading to the formation of valuable polymers [].

Material Science Applications:

The unique properties of TEO have led to its exploration in various material science applications.

Examples include:

  • Ionic liquids: TEO can be incorporated into the design of ionic liquids, which are molten salts with unique properties like high thermal stability and tunable viscosity [].
  • Corrosion inhibitors: TEO has been investigated as a potential corrosion inhibitor for metals due to its ability to form protective films on the metal surface [].
  • Drug delivery systems: Researchers have explored the use of TEO in the development of drug delivery systems due to its biocompatibility and ability to form micelles [].

Triethylamine N-oxide is an organic compound characterized by the formula C6_6H15_{15}NO. It belongs to the class of amine oxides and is commonly encountered as a colorless liquid or solid. This compound is produced through the oxidation of triethylamine, a tertiary amine, typically using hydrogen peroxide or other oxidizing agents. Triethylamine N-oxide is soluble in water and exhibits hygroscopic properties, making it effective in various chemical processes and applications.

There is currently no scientific research available on the specific mechanism of action of Ethanamine, N,N-diethyl-, N-oxide.

  • Mild toxicity: They may cause skin and eye irritation upon contact [].
  • Flammability: They may be combustible and require handling with appropriate precautions.

  • Oxidation Reactions: It can be used as an oxidizing agent for various substrates, including halides. For example, it facilitates the conversion of activated and unactivated bromides and iodides into corresponding carbonyl compounds .
  • Epoxidation Reactions: Triethylamine N-oxide has been identified as an effective reagent for the epoxidation of perfluoroalkenes, yielding excellent results .
  • Formation of Hydroxyammonium Complexes: Reacting with acids can lead to the formation of hydroxyammonium complexes, which have potential applications in anticancer therapies .

Triethylamine N-oxide exhibits notable biological activities. It has been shown to influence protein folding and stability, acting as a stabilizer under various conditions. This property is particularly valuable in biochemistry and molecular biology, where maintaining protein conformation is crucial for function. Additionally, its metabolic pathways suggest potential implications in health, especially concerning its role in the metabolism of dietary components like choline and carnitine.

The synthesis of triethylamine N-oxide typically involves:

  • Oxidation of Triethylamine: The most common method involves treating triethylamine with hydrogen peroxide:
    C6H15N+H2O2C6H15NO+H2O\text{C}_6\text{H}_{15}\text{N}+\text{H}_2\text{O}_2\rightarrow \text{C}_6\text{H}_{15}\text{NO}+\text{H}_2\text{O}
  • Alternative Oxidizing Agents: Other oxidizing agents can also be employed, including peracids or metal-based oxidants, depending on the desired reaction conditions and outcomes.

Triethylamine N-oxide finds utility across various fields:

  • Organic Synthesis: It serves as a versatile reagent in organic chemistry for oxidation and epoxidation reactions.
  • Biochemical Research: Its ability to stabilize proteins makes it valuable in studies involving protein folding and structure.
  • Pharmaceutical Industry: The compound's derivatives are explored for potential therapeutic applications, particularly in anticancer research.

Studies on the interactions of triethylamine N-oxide with biological molecules indicate its role in influencing protein dynamics. Its stabilizing effect on proteins under stress conditions suggests that it may interact with hydrophobic regions of proteins, affecting their conformational stability. Furthermore, its metabolism can lead to the production of trimethylamine, which has been associated with cardiovascular health risks when accumulated in high concentrations .

Triethylamine N-oxide shares structural similarities with other amine oxides but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

Compound NameFormulaKey Characteristics
Trimethylamine N-oxideC3_3H9_9NOFound in marine organisms; stabilizes proteins under pressure; implicated in cardiovascular health risks .
Dimethylamine N-oxideC4_4H11_11NOLess effective as a protein stabilizer; used mainly in organic synthesis .
Benzylamine N-oxideC7_7H9_9NOExhibits different reactivity patterns; used in pharmaceuticals but lacks significant biological stabilization properties .

Uniqueness of Triethylamine N-Oxide

Triethylamine N-oxide's unique combination of properties—such as its role as a protein stabilizer and its effectiveness in specific oxidation reactions—sets it apart from other amine oxides. Its applications in both biochemical research and organic synthesis further enhance its significance within chemical sciences.

Triethylamine N-oxide is defined by the molecular formula C₆H₁₅NO, which encapsulates its composition of six carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [2] [4] [6] [9]. This formula reflects the addition of an oxygen atom to the parent tertiary amine, triethylamine, resulting in the N-oxide functional group. The molecular weight of Triethylamine N-oxide is calculated as 117.1894 grams per mole, a value consistently reported across authoritative chemical databases [1] [4] [6] [9].

The structural representation of Triethylamine N-oxide is characterized by a central nitrogen atom bonded to three ethyl groups and an oxygen atom. The nitrogen atom in this context exhibits a formal positive charge, while the oxygen atom bears a formal negative charge, resulting in a zwitterionic structure. This arrangement is commonly depicted in two-dimensional diagrams, where the nitrogen atom is centrally located, with three ethyl chains radiating outward and the oxygen atom directly bonded to the nitrogen. In three-dimensional models, the spatial arrangement of the ethyl groups and the lone pairs on the oxygen atom can be visualized, providing insight into the molecule’s geometry [1] [2] [3].

A summary of key molecular data is presented in the following table:

PropertyValueReference
Molecular FormulaC₆H₁₅NO [1] [2] [4] [6] [9]
Molecular Weight117.1894 g/mol [1] [4] [6] [9]
Number of Carbon Atoms6 [1] [2] [4] [6] [9]
Number of Hydrogen Atoms15 [1] [2] [4] [6] [9]
Number of Nitrogen Atoms1 [1] [2] [4] [6] [9]
Number of Oxygen Atoms1 [1] [2] [4] [6] [9]

The chemical structure can be further represented using standardized line notations, such as the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI), which are discussed in detail in Section 2.5.

Nomenclature and Systematic Naming Conventions

The nomenclature of Triethylamine N-oxide adheres to established conventions in organic chemistry, reflecting both its molecular structure and its functional group. The most widely accepted systematic name is “N,N-diethylethanamine N-oxide,” which precisely describes the substitution pattern on the nitrogen atom and the presence of the N-oxide group [2] [4] [9]. This name is constructed according to International Union of Pure and Applied Chemistry (IUPAC) guidelines, which prioritize clarity and structural specificity.

Triethylamine N-oxide is also known by several synonymous names, each emphasizing different aspects of its structure:

  • Triethylamine N-oxide
  • Ethanamine, N,N-diethyl-, N-oxide
  • N,N-diethylethanamine oxide
  • Triethylamine oxide
  • Triethylamine-N-oxide

Stereochemical Properties

The stereochemical properties of Triethylamine N-oxide are determined by its molecular geometry and the spatial arrangement of its substituents. The central nitrogen atom in Triethylamine N-oxide is bonded to three ethyl groups and one oxygen atom, resulting in a tetrahedral geometry around the nitrogen center. This geometry is a consequence of the nitrogen atom’s sp³ hybridization in the N-oxide form, as opposed to the planar geometry observed in some other nitrogen-containing functional groups.

Unlike certain amine oxides that may exhibit chiral centers or stereoisomerism due to asymmetric substitution, Triethylamine N-oxide is achiral. All three ethyl groups are chemically equivalent, and there are no stereogenic centers within the molecule. The absence of stereoisomerism simplifies both its structural analysis and its chemical behavior.

The N-oxide functional group introduces a significant dipole moment, as the oxygen atom carries a partial negative charge and the nitrogen atom a partial positive charge. This electronic distribution influences the molecule’s physical properties, such as solubility and reactivity, but does not confer any stereochemical complexity.

A comparison of the stereochemical features of Triethylamine N-oxide with other amine N-oxides is presented in Section 4, highlighting the structural factors that govern stereochemistry in this class of compounds.

Structural Comparison with Other Amine N-oxides

Triethylamine N-oxide belongs to the broader family of amine N-oxides, which are characterized by the presence of an oxygen atom bonded to a nitrogen atom bearing three organic substituents. Within this family, structural variations arise from differences in the nature and size of the substituents attached to the nitrogen atom.

A prominent example for comparison is Trimethylamine N-oxide, which features three methyl groups bonded to the nitrogen atom, resulting in the molecular formula C₃H₉NO and a molecular weight of 75.068414 grams per mole [5] [7] [8]. The structural distinction between Triethylamine N-oxide and Trimethylamine N-oxide lies in the substitution of methyl groups with ethyl groups, leading to increased molecular size, mass, and hydrophobic character in the former.

The following table provides a comparative overview of key structural parameters for selected amine N-oxides:

Compound NameMolecular FormulaSubstituents on NitrogenMolecular Weight (g/mol)Structural FeaturesReference
Triethylamine N-oxideC₆H₁₅NOThree ethyl groups117.1894Larger, more hydrophobic [1] [4] [6] [9]
Trimethylamine N-oxideC₃H₉NOThree methyl groups75.068414Smaller, more hydrophilic [5] [7] [8]
Triethylamine N-oxide monohydrateC₆H₁₇NO₂Three ethyl groups + H₂O135.20Hydrated form [3]

The substitution of ethyl groups in Triethylamine N-oxide imparts distinct physical and chemical properties compared to its methylated analogue. For example, Triethylamine N-oxide exhibits a higher molecular weight and a greater degree of hydrophobicity, which can influence its solubility and interactions in various chemical environments.

Despite these differences, the core N-oxide functional group remains structurally consistent across the amine N-oxide family, with the nitrogen-oxygen bond conferring similar electronic and geometric characteristics.

Registry and Identification Systems

The unambiguous identification of Triethylamine N-oxide in chemical databases and regulatory systems is facilitated by a range of registry numbers, structural descriptors, and classification schemes. These identifiers ensure consistency in chemical communication and enable efficient retrieval of information across diverse platforms.

CAS Registry (2687-45-8)

The Chemical Abstracts Service (CAS) Registry Number for Triethylamine N-oxide is 2687-45-8 [1] [2] [4] [6] [9]. This unique numerical identifier is universally recognized and is used extensively in scientific literature, regulatory documents, and chemical inventories. The assignment of a CAS Registry Number is based on the compound’s unique molecular structure, ensuring that each chemical substance is associated with a single, definitive identifier.

The CAS Registry Number for Triethylamine N-oxide monohydrate, a hydrated form of the compound, is distinct and is not to be confused with the anhydrous form discussed in this article [3].

InChI and SMILES Representations

The International Chemical Identifier (InChI) and the Simplified Molecular Input Line Entry System (SMILES) are standardized textual representations that encode the molecular structure of Triethylamine N-oxide in a machine-readable format.

The IUPAC Standard InChI for Triethylamine N-oxide is:

InChI=1S/C6H15NO/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 [1] [2] [6] [9]

The corresponding InChIKey, which is a hashed version of the InChI for easier database searching, is:

LFMTUFVYMCDPGY-UHFFFAOYSA-N [1] [2] [6] [9]

The SMILES representation for Triethylamine N-oxide is:

CCN(CC)(CC)[O] [2] [3] [6] [9]

These representations are widely used in cheminformatics applications, enabling the integration of chemical structure data across databases, modeling tools, and digital repositories.

For the monohydrate form, the InChI and SMILES representations are as follows:

  • InChI: InChI=1S/C6H15NO.H2O/c1-4-7(8,5-2)6-3;/h4-6H2,1-3H3;1H2 [3]
  • SMILES: CCN+(CC)[O-].O [3]

Chemical Database Classifications

Triethylamine N-oxide is classified and indexed in numerous chemical databases, each employing its own system of identifiers and metadata. Key entries include:

  • PubChem Compound Identifier (CID): 123168 [2]
  • ChemSpider ID: 109783 [9]
  • European Community (EC) Number: 700-199-0 [2]
  • DSSTox Substance ID: DTXSID1062592 [2]
  • HMDB ID: HMDB0259192 [2]
  • Nikkaji Number: J27.141A [2]
  • Wikidata: Q81990129 [2]
  • MDL Number: MFCD00043727 [4] [9]

These identifiers facilitate the cross-referencing of Triethylamine N-oxide across scientific literature, regulatory documents, and digital platforms. The following table provides a consolidated overview of key registry and identification data:

System/DatabaseIdentifier/EntryReference
CAS Registry Number2687-45-8 [1] [2] [4] [6] [9]
PubChem CID123168 [2]
ChemSpider ID109783 [9]
EC Number700-199-0 [2]
DSSTox Substance IDDTXSID1062592 [2]
HMDB IDHMDB0259192 [2]
Nikkaji NumberJ27.141A [2]
WikidataQ81990129 [2]
MDL NumberMFCD00043727 [4] [9]

These registry and identification systems are integral to the accurate cataloging and retrieval of information on Triethylamine N-oxide in both research and regulatory contexts.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2687-45-8

Wikipedia

Ethanamine, N,N-diethyl-, N-oxide

General Manufacturing Information

Ethanamine, N,N-diethyl-, N-oxide: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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